molecular formula C16H19N5O5S B11624249 5-{2-[4-(azepan-1-ylsulfonyl)phenyl]hydrazinylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

5-{2-[4-(azepan-1-ylsulfonyl)phenyl]hydrazinylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11624249
M. Wt: 393.4 g/mol
InChI Key: HPMAWJHIRDPCCQ-UHFFFAOYSA-N
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Description

5-{2-[4-(azepan-1-ylsulfonyl)phenyl]hydrazinylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a hydrazinylidene group and an azepan-1-ylsulfonyl phenyl moiety, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[4-(azepan-1-ylsulfonyl)phenyl]hydrazinylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the hydrazinylidene group and the azepan-1-ylsulfonyl phenyl moiety. Common reagents used in these reactions include hydrazine derivatives, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

5-{2-[4-(azepan-1-ylsulfonyl)phenyl]hydrazinylidene}pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-{2-[4-(azepan-1-ylsulfonyl)phenyl]hydrazinylidene}pyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-{2-[4-(azepan-1-ylsulfonyl)phenyl]hydrazinylidene}pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(Azepan-1-ylsulfonyl)pyridin-2(1h)-one: A related compound with a similar azepan-1-ylsulfonyl group but a different core structure.

    Pyrimidine Derivatives: Various pyrimidine-based compounds with different substituents and functional groups.

Uniqueness

5-{2-[4-(azepan-1-ylsulfonyl)phenyl]hydrazinylidene}pyrimidine-2,4,6(1H,3H,5H)-trione stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H19N5O5S

Molecular Weight

393.4 g/mol

IUPAC Name

5-[[4-(azepan-1-ylsulfonyl)phenyl]diazenyl]-6-hydroxy-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C16H19N5O5S/c22-14-13(15(23)18-16(24)17-14)20-19-11-5-7-12(8-6-11)27(25,26)21-9-3-1-2-4-10-21/h5-8H,1-4,9-10H2,(H3,17,18,22,23,24)

InChI Key

HPMAWJHIRDPCCQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N=NC3=C(NC(=O)NC3=O)O

Origin of Product

United States

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